molecular formula C8H11FN2 B12964256 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B12964256
M. Wt: 154.18 g/mol
InChI Key: SUWVGZKQECRCSE-UHFFFAOYSA-N
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Description

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-5-methylpyridine.

    N-Methylation: The pyridine derivative is subjected to N-methylation using methylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydride or potassium carbonate to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Fluoro-5-methylpyridin-3-yl)-N-methylmethanamine
  • 1-(6-Fluoro-5-methylpyridin-3-yl)methanol
  • 1-(6-Fluoro-5-methylpyridin-3-yl)propan-1-one

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

1-(6-fluoro-5-methylpyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11FN2/c1-6-3-7(4-10-2)5-11-8(6)9/h3,5,10H,4H2,1-2H3

InChI Key

SUWVGZKQECRCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CNC

Origin of Product

United States

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